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Compound of Interest

Compound Name: 3-Chloro-6-Iodopyridazine

Cat. No.: B154529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chloro-6-Iodopyridazine is a halogenated pyridazine derivative with the CAS number

135034-10-5. This compound serves as a crucial building block in organic synthesis,

particularly in the development of novel pharmaceutical agents and functional materials. Its

unique electronic and steric properties, arising from the presence of both a chloro and an iodo

substituent on the pyridazine ring, make it a versatile reagent in cross-coupling reactions and a

scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its

chemical properties, synthesis, and applications, with a focus on its potential role in drug

discovery.

Chemical and Physical Properties
A summary of the key quantitative data for 3-Chloro-6-Iodopyridazine is presented in the

table below for easy reference and comparison.
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Property Value Reference

CAS Number 135034-10-5

Molecular Formula C₄H₂ClIN₂

Molecular Weight 240.43 g/mol

Appearance Solid

Boiling Point 327.7°C at 760 mmHg

InChI Key
PNEPCDPKMXJYIQ-

UHFFFAOYSA-N

SMILES C1=CC(=NN=C1Cl)I

Safety Information
3-Chloro-6-Iodopyridazine is classified as acutely toxic if swallowed. Appropriate safety

precautions should be taken when handling this compound.

Hazard Code

Pictogram GHS07

Signal Word Warning

Hazard Statement H302 (Harmful if swallowed)

Precautionary Statements P301 + P312 + P330

Experimental Protocols
Synthesis of 3-Chloro-6-Iodopyridazine
A common method for the synthesis of 3-Chloro-6-Iodopyridazine involves a halogen

exchange reaction starting from the more readily available 3,6-dichloropyridazine.

Reaction Scheme:
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Synthesis of 3-Chloro-6-Iodopyridazine

3,6-Dichloropyridazine

Reaction
MixtureSodium Iodide (NaI)

Solvent (e.g., DMF)

Heat 3-Chloro-6-Iodopyridazine
Heat
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A potential synthetic route for 3-Chloro-6-Iodopyridazine.

Detailed Methodology:

While a specific, detailed protocol for the synthesis of 3-Chloro-6-Iodopyridazine is not readily

available in the searched literature, a general procedure can be inferred from similar reactions

involving halogen exchange on pyridazine rings. The following is a representative protocol

based on analogous transformations:

Reaction Setup: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable high-

boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium iodide (1.1-

1.5 equivalents).

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The

progress of the reaction should be monitored by a suitable analytical technique such as thin-

layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the

reaction mixture into water and extract the product with an appropriate organic solvent (e.g.,

ethyl acetate, dichloromethane).

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. The crude product can be further
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purified by column chromatography on silica gel or by recrystallization to afford pure 3-
Chloro-6-Iodopyridazine.

Suzuki-Miyaura Cross-Coupling Reaction
3-Chloro-6-Iodopyridazine is a valuable substrate for Suzuki-Miyaura cross-coupling

reactions, a powerful method for the formation of carbon-carbon bonds. The iodine atom is

typically more reactive than the chlorine atom, allowing for selective functionalization at the 6-

position.

Reaction Workflow:
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Suzuki-Miyaura Coupling Workflow
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A generalized workflow for a Suzuki-Miyaura coupling reaction.
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Detailed Methodology:

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon),

combine 3-Chloro-6-Iodopyridazine (1 equivalent), the desired boronic acid or boronic

ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable

ligand if required, and a base (e.g., K₂CO₃, Cs₂CO₃).

Solvent Addition: Add a degassed solvent such as dioxane, toluene, or DMF.

Reaction Conditions: Heat the reaction mixture with stirring to the appropriate temperature

(typically between 80-120 °C) until the starting material is consumed, as monitored by TLC or

GC-MS.

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute

with water, and extract with an organic solvent. The combined organic layers are washed,

dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Development
Halogenated pyridazines are important scaffolds in medicinal chemistry due to their ability to

participate in various biological interactions. While direct biological data for 3-Chloro-6-
Iodopyridazine is limited in the public domain, its structural motifs are present in compounds

with known biological activities.

A closely related compound, 3-Chloro-6-iodo-4-methylpyridazine, has been suggested to act as

an inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway

is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for

various inflammatory diseases.

p38 MAPK Signaling Pathway
The p38 MAPK pathway is a cascade of protein kinases that plays a central role in cellular

responses to stress and inflammation.
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A simplified diagram of the p38 MAPK signaling cascade.
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The potential for 3-Chloro-6-Iodopyridazine and its derivatives to act as kinase inhibitors

makes it a valuable starting point for the design and synthesis of new therapeutic agents. Its

utility in Suzuki-Miyaura coupling allows for the facile introduction of diverse chemical

functionalities, enabling the exploration of structure-activity relationships in drug discovery

programs.

Conclusion
3-Chloro-6-Iodopyridazine is a key chemical intermediate with significant potential in organic

synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled

with its reactivity in important synthetic transformations like the Suzuki-Miyaura coupling, make

it a valuable tool for researchers and drug development professionals. Further investigation into

the biological activities of its derivatives is warranted to fully explore its therapeutic potential,

particularly in the context of kinase inhibition.

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-6-
Iodopyridazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154529#3-chloro-6-iodopyridazine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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